molecular formula C21H22BrOP B151203 (2-Methoxyethyl)triphenylphosphonium bromide CAS No. 55894-16-1

(2-Methoxyethyl)triphenylphosphonium bromide

Cat. No.: B151203
CAS No.: 55894-16-1
M. Wt: 401.3 g/mol
InChI Key: TZSFISGIOFHBOJ-UHFFFAOYSA-M
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Description

(2-Methoxyethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C21H22BrOP. It is a white crystalline powder and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a phosphonium ion, which is bonded to three phenyl groups and one (2-methoxyethyl) group, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-bromoethyl)methoxy ether. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, where the phosphonium ion can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the phosphonium ion.

Scientific Research Applications

(2-Methoxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging and targeting.

    Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)triphenylphosphonium bromide involves its ability to form stable phosphonium ylides, which are key intermediates in many organic reactions. The phosphonium ion can interact with various molecular targets, facilitating reactions such as the Wittig reaction, where it helps in the formation of alkenes from carbonyl compounds. The pathways involved include the formation of a betaine intermediate, followed by the elimination of the phosphonium salt to yield the desired product.

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • (Methoxymethyl)triphenylphosphonium chloride

Comparison: (2-Methoxyethyl)triphenylphosphonium bromide is unique due to the presence of the (2-methoxyethyl) group, which imparts different reactivity and solubility properties compared to its analogs. For instance, methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide have simpler alkyl groups, which can affect their behavior in chemical reactions and their applications. The methoxy group in this compound can also influence its interactions in biological systems, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-methoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OP.BrH/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFISGIOFHBOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625263
Record name (2-Methoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55894-16-1
Record name 55894-16-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280056
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXY-ETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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